molecular formula C15H14O2 B14406217 10-Methyl-1,2-dihydroanthracene-1,2-diol CAS No. 88262-41-3

10-Methyl-1,2-dihydroanthracene-1,2-diol

Cat. No.: B14406217
CAS No.: 88262-41-3
M. Wt: 226.27 g/mol
InChI Key: UNOVUHYVIWLTOL-UHFFFAOYSA-N
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Description

10-Methyl-1,2-dihydroanthracene-1,2-diol is an organic compound with the molecular formula C15H14O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a methyl group and two hydroxyl groups attached to the anthracene core, making it a diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-1,2-dihydroanthracene-1,2-diol typically involves the reduction of the corresponding diketone or the dihydroxylation of the corresponding alkene. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and osmium tetroxide (OsO4) or potassium permanganate (KMnO4) for dihydroxylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The choice of method depends on the desired scale of production and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-1,2-dihydroanthracene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further reduce the diol to form hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrocarbons.

Scientific Research Applications

10-Methyl-1,2-dihydroanthracene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methyl-1,2-dihydroanthracene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound can participate in redox reactions, acting as either an oxidizing or reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methyl-1,2-dihydroanthracene-1,2-diol is unique due to the presence of both a methyl group and two hydroxyl groups, which confer distinct chemical properties and reactivity compared to other anthracene derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

88262-41-3

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

10-methyl-1,2-dihydroanthracene-1,2-diol

InChI

InChI=1S/C15H14O2/c1-9-11-5-3-2-4-10(11)8-13-12(9)6-7-14(16)15(13)17/h2-8,14-17H,1H3

InChI Key

UNOVUHYVIWLTOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(C(C2=CC3=CC=CC=C13)O)O

Origin of Product

United States

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